Compound Description: ADX47273 ([S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidin-1-yl}-methanone]) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). [] It enhances N-methyl-d-aspartate receptor function and may represent a novel approach for treating schizophrenia. [] In preclinical studies, ADX47273 exhibited antipsychotic-like and procognitive activities. []
Relevance: ADX47273 shares a core structure with methyl 4-(2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate. Both compounds possess a piperidine ring directly linked to a 1,2,4-oxadiazole ring substituted with a para-substituted phenyl group at the 3-position. This makes ADX47273 a structurally-related compound, particularly in the context of exploring the pharmacological potential of this specific scaffold. ( [] )
Relevance: Tolylsam and methyl 4-(2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate are structurally related as they both feature a 1,2,4-oxadiazole ring substituted at the 3-position by a p-tolyl group. This common structural element suggests potential shared pharmacological properties or activity against similar biological targets, despite the differences in their overall structures. ( [] , [] )
Compound Description: 4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine, also known as V-0219, is a small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). [] It enhances the efficacy of GLP-1R stimulation and exhibits subnanomolar potency in potentiating insulin secretion. [] V-0219 also shows promise for reducing food intake and improving glucose handling in both normal and diabetic rodents. []
Relevance: Both V-0219 and methyl 4-(2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate belong to the chemical class of 1,2,4-oxadiazole derivatives. Furthermore, both compounds feature a piperidine ring directly connected to the oxadiazole moiety. The structural similarities between these compounds highlight the versatility of the 1,2,4-oxadiazole scaffold in targeting various receptors and potentially exhibiting diverse pharmacological activities. ( [] )
Compound Description: 1-(6-Ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine, also known as CYM-53093 or BTRX-335140, is a potent and selective κ opioid receptor (KOR) antagonist. [] This compound exhibits favorable in vitro ADMET and in vivo pharmacokinetic profiles, including a medication-like duration of action in rat pharmacodynamic experiments. [] It has shown robust efficacy in antagonizing KOR agonist-induced prolactin secretion and tail-flick analgesia in mice when administered orally. []
Relevance: CYM-53093 and methyl 4-(2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate share the 1,2,4-oxadiazole pharmacophore as a key structural element. This shared feature positions both compounds within the same chemical class, making CYM-53093 a relevant related compound for comparison in terms of structure-activity relationships and potential off-target effects. ( [] )
Compound Description: (5-Methoxy-4-methyl-2-[1,2,3]triazol-2-ylphenyl)-{(S)-2-[5-(2-trifluoromethoxyphenyl)-[1,2,4]oxadiazol-3-yl]pyrrolidin-1-yl}methanone, identified as compound 51, is a potent, brain-penetrating dual orexin receptor antagonist (DORA). [] This compound shows in vivo efficacy in rats, similar to that of suvorexant, a drug approved for treating primary insomnia. []
Relevance: Though compound 51 incorporates a pyrrolidine ring instead of the piperidine present in methyl 4-(2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate, the shared presence of the 1,2,4-oxadiazole moiety and the overall structural similarity are noteworthy. This close structural resemblance suggests potential shared pharmacological profiles and highlights the possibility of exploring variations within this chemical class for targeting specific orexin receptors. ( [] )
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.